5-(4-ethoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Description

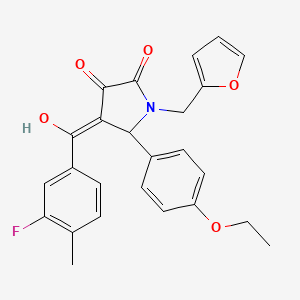

The compound 5-(4-ethoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative characterized by a unique substitution pattern:

- 4-position: 3-fluoro-4-methylbenzoyl moiety (electron-withdrawing fluorine and methyl groups may enhance binding interactions).

- 1-position: 2-furylmethyl substituent (introducing aromatic heterocyclic diversity).

- 3-hydroxy group: Critical for hydrogen bonding and structural rigidity .

Its IUPAC name and synonyms are well-documented in chemical databases, with RN 618073-28-2 and MDL number MFCD04442119 .

Properties

IUPAC Name |

(4Z)-5-(4-ethoxyphenyl)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO5/c1-3-31-18-10-8-16(9-11-18)22-21(23(28)17-7-6-15(2)20(26)13-17)24(29)25(30)27(22)14-19-5-4-12-32-19/h4-13,22,28H,3,14H2,1-2H3/b23-21- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDRWXPFRQKUSJ-LNVKXUELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2CC4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C(=O)N2CC4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(4-ethoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with the potential for various biological activities. Its unique structure, characterized by multiple aromatic rings and functional groups, suggests it may interact with various biological targets, making it of interest in medicinal chemistry.

- Molecular Formula : C26H23FN2O4

- Molecular Weight : 446.5 g/mol

- IUPAC Name : (4Z)-5-(4-ethoxyphenyl)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential therapeutic applications. Key findings include:

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer activity by inhibiting specific cancer cell lines. The presence of the ethoxy and fluorinated groups appears to enhance its interaction with cellular targets involved in cancer proliferation.

- Antiviral Activity : Similar compounds have shown promise as antiviral agents, particularly against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). The mechanism of action is believed to involve inhibition of viral polymerases, which are crucial for viral replication.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways. This could lead to various biological effects depending on the specific enzymes targeted.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

- Study 1 : A related pyrrole derivative demonstrated significant inhibition of HBV polymerase with an IC50 value of 120 nM, suggesting that structural modifications akin to those in our compound can enhance antiviral efficacy .

- Study 2 : In vitro assays showed that compounds with similar structural motifs exhibited cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The aromatic substituents facilitate binding to target proteins or nucleic acids.

- The hydroxy and carbonyl groups may participate in hydrogen bonding interactions, stabilizing the compound's conformation for better receptor affinity.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Fluorinated benzoyl | Antiviral (HBV) |

| Compound B | Ethoxy group | Anticancer |

| Compound C | Hydroxy substituent | Enzyme inhibitor |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield :

- Bulky groups (e.g., tert-butyl in 20 ) improve crystallinity and yield (62%), while electron-withdrawing groups (e.g., CF3O in 23 ) reduce yield (32%) due to poor reaction kinetics .

- Steric hindrance (e.g., bis-CF3 in 26 ) further diminishes yield (21%) .

Melting Point Trends :

- Higher melting points (263–265°C for 20 ) correlate with rigid, planar substituents (tert-butyl).

- Flexible chains (e.g., 2-hydroxypropyl in 41 ) result in lower melting points (128–130°C) .

Bioisosteric Replacements: The target compound’s 2-furylmethyl group (vs. The 3-fluoro-4-methylbenzoyl group balances hydrophobicity and electronic effects compared to halogenated analogs (e.g., 4-chlorobenzoyl in 51) .

Research Findings and Implications

SAR Insights:

- 5-Position Modifications :

- 4-Position Diversity :

Unresolved Questions:

- Biological activity data (e.g., IC50, Ki) for the target compound and analogs are absent in the evidence, limiting functional comparisons.

- The role of the 3-hydroxy group in hydrogen bonding or tautomerism remains to be explored experimentally.

Preparation Methods

Classical Two-Step Synthesis Approach

Step 1: Claisen Condensation

The initial step in the synthesis involves a Claisen condensation reaction between 3-fluoro-4-methylacetophenone and dimethyl oxalate to generate the corresponding methyl pyruvate intermediate.

Reaction Conditions

The optimal protocol for this condensation employs the following conditions:

- Reactants: 3-fluoro-4-methylacetophenone (1 equivalent) and dimethyl oxalate (1.1-1.2 equivalents)

- Base: 2 M sodium methoxide in methanol solution

- Reaction parameters: Microwave irradiation (250 W) for 5 minutes at 30°C

- Result: Formation of the sodium enolate Claisen adduct as a precipitate

This microwave-assisted approach significantly reduces reaction time compared to conventional heating methods while maintaining high yields of the desired intermediate.

Work-up Procedure

The isolation of the methyl pyruvate intermediate typically follows one of two methods:

Method A (For rapid precipitation):

- Collection of the sodium enolate precipitate by filtration

- Washing with diethyl ether

- Dissolution in water (volume depending on precipitate amount)

- Stirring for 1 hour at room temperature

- Acidification with glacial acetic acid to pH 3-4

- Cooling at 0°C for 1 hour

- Filtration, washing with distilled water, and freeze-drying

Method B (For delayed precipitation):

Step 2: Three-Component Coupling Reaction

The second step involves a multicomponent reaction between the methyl pyruvate intermediate, 2-furylmethylamine, and 4-ethoxybenzaldehyde to construct the 1,5-dihydro-2H-pyrrol-2-one core with all required substituents in place.

Reaction Conditions

Based on established protocols for similar compounds, the following conditions are recommended:

- Reactants: Methyl pyruvate intermediate (1 equivalent), 2-furylmethylamine (1.0-1.25 equivalents), and 4-ethoxybenzaldehyde (1.0-1.25 equivalents)

- Solvent: 1,4-dioxane

- Temperature: Initial stirring at room temperature, with potential heating under reflux if necessary to complete the reaction

- Duration: Typically overnight (12-24 hours) with monitoring by thin-layer chromatography

Work-up and Purification

The isolation procedure depends on the precipitation behavior of the product:

If precipitation occurs during reaction:

If no precipitation is observed:

Yields for similar compounds using this protocol typically range from 40-77%, depending on the specific substituents and reaction conditions.

Alternative Synthetic Approaches

Oxidative Cyclization Method

A promising alternative for the synthesis of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones involves the oxidative cyclization of appropriately substituted 3-cyanoketones. This method could potentially be adapted for the preparation of our target compound.

Key Features of the Method

- Starting materials: 1,3-diarylsubstituted 3-cyanoketones

- Reaction type: Base-assisted oxidative cyclization

- Advantage: Highly efficient, one-pot transformation

- Yields: Good to high isolated yields (typically 59-77% for various aryl substituents)

The formation of the 1,5-dihydro-2H-pyrrol-2-one ring structure has been confirmed through single-crystal X-ray analysis for several derivatives prepared via this method, demonstrating its reliability for constructing this heterocyclic scaffold.

Photochemical Methods

Recent advances in the construction of 2H-pyrrol-2-one skeletons have introduced several photochemical approaches that could be applicable to our target compound. These methods typically employ visible light photocatalysis to enable novel transformations under mild conditions.

Representative Photochemical Protocols

Table 1 summarizes selected photochemical methods for constructing 2H-pyrrol-2-ones:

Note: EY = Eosin Y (photocatalyst); DCE = 1,2-dichloroethane; PIFA = phenyliodine bis(trifluoroacetate)

These photochemical methods offer advantages including milder reaction conditions, shorter reaction times for some protocols, and potentially higher yields compared to traditional thermal methods.

Fluorination Strategies

The incorporation of fluorine into the target molecule presents specific synthetic challenges. Two general approaches can be considered:

Direct Synthesis Using Fluorinated Precursors

This approach utilizes pre-fluorinated starting materials, such as 3-fluoro-4-methylacetophenone, in the two-step synthesis process described earlier. This strategy is often preferred as it avoids the challenges associated with selective fluorination of complex intermediates.

Late-Stage Fluorination

Though more challenging, late-stage fluorination of an appropriate 4-(4-methylbenzoyl) precursor could potentially provide access to the target compound. However, issues of regioselectivity and compatibility with other functional groups must be carefully addressed.

Mechanistic Considerations

Mechanism of Claisen Condensation

The Claisen condensation proceeds through the following key steps:

- Deprotonation of 3-fluoro-4-methylacetophenone by methoxide to form an enolate intermediate

- Nucleophilic attack of this enolate on the less hindered ester carbonyl of dimethyl oxalate

- Elimination of methoxide to form the β-keto ester intermediate

- Acidification during work-up to provide the methyl pyruvate product

Mechanism of Three-Component Coupling

The three-component coupling reaction involves a complex sequence of events:

- Initial condensation between 2-furylmethylamine and 4-ethoxybenzaldehyde to form an imine intermediate

- Tautomerization of the methyl pyruvate to its enol form

- Nucleophilic addition of the activated methyl pyruvate to the imine

- Intramolecular cyclization involving the ester group and the secondary amine

- Tautomerization to establish the final 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one structure

This sequence of reactions efficiently constructs the heterocyclic core while simultaneously incorporating all four required substituents, making it a powerful synthetic approach despite its mechanistic complexity.

Optimization Strategies

Temperature Effects

Temperature control is critical for both steps of the classical synthesis:

Claisen condensation :

Three-component coupling :

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

Claisen condensation :

Three-component coupling :

Base Selection and Stoichiometry

Claisen condensation :

Three-component coupling :

Analytical Characterization

Spectroscopic Analysis

Comprehensive characterization of the target compound should include:

NMR Spectroscopy

¹H NMR should reveal characteristic signals including:

- Aromatic protons of the 4-ethoxyphenyl group (6.7-7.5 ppm)

- Furyl protons (6.0-7.5 ppm)

- Methylene protons of the 2-furylmethyl group (4.5-5.0 ppm)

- Methyl protons of the 3-fluoro-4-methylbenzoyl group (2.0-2.5 ppm)

- Ethoxy methylene and methyl protons (3.9-4.1 and 1.2-1.5 ppm, respectively)

- Hydroxyl proton (broad signal at 10-12 ppm)

¹³C NMR should display signals for:

- Carbonyl carbons (approximately 165-175 ppm)

- Aromatic and furyl carbons (110-160 ppm)

- Benzylic CH at position 5 (50-60 ppm)

- Ethoxy and methyl carbon signals (10-65 ppm)

¹⁹F NMR should show a single signal for the fluorine atom in the 3-fluoro-4-methylbenzoyl group.

Mass Spectrometry

Expected molecular weight for C₂₇H₂₄FNO₅: approximately 461 g/mol

Mass spectrometry should reveal:

- Molecular ion peak [M+H]⁺ at m/z 462

- Characteristic fragmentation patterns involving loss of the furylmethyl group or cleavage at the benzoyl carbonyl

Infrared Spectroscopy

Key IR absorption bands should include:

Comparative Analysis of Synthetic Methods

Efficiency Comparison

Table 2 presents a comparative analysis of the different synthetic approaches:

| Synthetic Method | Expected Yield | Reaction Time | Starting Material Accessibility | Technical Complexity | Scalability |

|---|---|---|---|---|---|

| Classical Two-Step Synthesis | 40-75% | 24-48 h | High | Moderate | Good |

| Oxidative Cyclization | 60-80% | 12-24 h | Moderate | Moderate | Moderate |

| Photochemical Methods | 50-95% | 2-48 h | Moderate | High | Limited |

Advantages and Limitations

Classical Two-Step Synthesis

Advantages:

- Well-established methodology with predictable outcomes

- Utilizes readily available starting materials

- Provides good control over the substitution pattern

- Scalable to multi-gram quantities

- Tolerates various functional groups

Limitations:

- Requires two separate synthetic operations

- Potentially lower overall yield due to multi-step nature

- Extended reaction times, especially for the coupling step

- May require column chromatography for purification

Oxidative Cyclization

Advantages:

- Single-pot operation reduces handling and potential yield losses

- Generally higher yields reported for similar structures

- Simpler work-up procedures in some cases

- More atom-economical approach

Limitations:

- Less established for complex substitution patterns

- May require specialized reagents or oxidants

- Potential selectivity issues with multiple reactive sites

- Less precedent in the literature for fluorinated derivatives

Photochemical Methods

Advantages:

- Enables transformations difficult to achieve by thermal methods

- Can proceed under milder conditions

- Some protocols offer very short reaction times

- Often high yields and good functional group tolerance

Limitations:

Scale-Up Considerations and Process Development

Batch Size Optimization

For laboratory-scale preparation (10-50g), the classical two-step approach offers the most reliable path to the target compound. Key considerations include:

Process Analytical Technology

For consistent product quality, especially in scaled preparation, analytical monitoring is essential:

- HPLC analysis to track reaction progress and purity

- In-process temperature monitoring to detect potential exotherms

- TLC or UPLC for rapid reaction endpoint determination

- Spectroscopic methods (IR, NMR) for identity confirmation of intermediates and final product

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, similar pyrrolone derivatives are synthesized via base-assisted cyclization using reagents like sodium hydride in solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM). Reaction temperature (e.g., room temperature vs. reflux) and time (3–24 hours) significantly impact yields, as seen in analogues achieving 46–63% yields under controlled conditions .

- Key Parameters :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclization | NaH, DMSO, RT, 3 h | 46–63% | |

| Acylation | Acid chlorides, DCM, 0°C | 55–70% |

Q. Which analytical techniques are critical for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 408.2273 [M+H]⁺ in analogues), while FTIR identifies functional groups like hydroxy (≈3200 cm⁻¹) and carbonyl (≈1700 cm⁻¹) . X-ray crystallography, though less common, resolves absolute configurations in crystalline derivatives .

Q. How are purification challenges addressed for this hydrophobic compound?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol/water mixtures) are standard. Purity (>95%) is confirmed via HPLC with C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethoxy vs. fluoro groups) affect bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies on analogues reveal that electron-withdrawing groups (e.g., 3-fluoro-4-methylbenzoyl) enhance target binding affinity, while bulky substituents (e.g., 4-ethoxyphenyl) may reduce solubility. For example, replacing 4-methyl with 4-dimethylamino in benzoyl groups increased solubility but decreased potency in kinase inhibition assays .

Q. What reaction mechanisms underlie key synthetic steps (e.g., cyclization)?

- Methodological Answer : Cyclization likely proceeds via a base-mediated enolate formation, followed by intramolecular nucleophilic attack. Isotopic labeling (e.g., ¹⁸O) and kinetic studies in related compounds suggest a six-membered transition state, with rate-determining steps influenced by solvent polarity .

Q. How can discrepancies in reported spectral data be resolved?

- Methodological Answer : Conflicting NMR peaks (e.g., hydroxy proton shifts) may arise from tautomerism or solvent effects. Deuterium exchange experiments (D₂O) and variable-temperature NMR (VT-NMR) can differentiate dynamic equilibria. For example, broad hydroxy signals in DMSO-d₆ resolve upon heating to 60°C .

Q. What biological targets are hypothesized for this compound?

- Methodological Answer : Docking studies on analogues suggest affinity for kinases (e.g., JAK3) or G-protein-coupled receptors (GPCRs) due to the furylmethyl and benzoyl motifs. In vitro assays using HEK293 cells transfected with target receptors could validate hypotheses .

Data Contradictions and Resolution

- Example : Variability in cyclization yields (46% vs. 63%) between studies may stem from trace moisture in solvents or NaH purity. Rigorous drying (molecular sieves) and titration of NaH activity pre-reaction improve reproducibility .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.